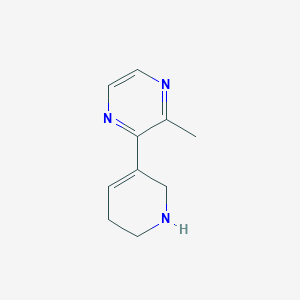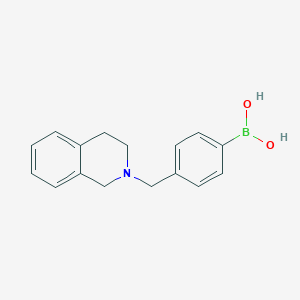
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid is an organic compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid typically involves the following steps:
Formation of the (3,4-Dihydroisoquinolin-2(1H)-yl)methyl intermediate: This can be achieved through the reduction of isoquinoline derivatives using suitable reducing agents.
Attachment to the phenyl ring: The (3,4-Dihydroisoquinolin-2(1H)-yl)methyl group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the boronic acid group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, amines, and various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a catalyst or catalyst precursor in various organic reactions.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which (4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The (3,4-dihydroisoquinolin-2(1H)-yl)methyl group may interact with various receptors or enzymes, modulating their activity and leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid: This compound also features a dihydroisoquinoline moiety but differs in the functional groups attached to the phenyl ring.
2-(Substituted phenyl)-3,4-dihydroisoquinolin-2-iums: These compounds are structurally similar but contain different substituents on the phenyl ring.
Uniqueness
(4-((3,4-Dihydroisoquinolin-2(1H)-yl)methyl)phenyl)boronic acid is unique due to the presence of both a boronic acid group and a (3,4-dihydroisoquinolin-2(1H)-yl)methyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C16H18BNO2 |
|---|---|
Molekulargewicht |
267.1 g/mol |
IUPAC-Name |
[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)phenyl]boronic acid |
InChI |
InChI=1S/C16H18BNO2/c19-17(20)16-7-5-13(6-8-16)11-18-10-9-14-3-1-2-4-15(14)12-18/h1-8,19-20H,9-12H2 |
InChI-Schlüssel |
LOUYERZIIVEYDI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=C(C=C1)CN2CCC3=CC=CC=C3C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-Ditert-butyl-6-[(4-methoxyphenyl)-morpholin-4-ylmethyl]phenol](/img/structure/B13990359.png)
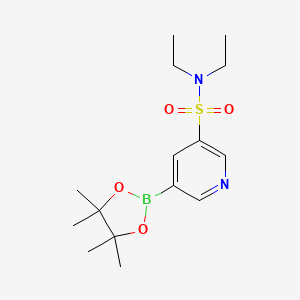
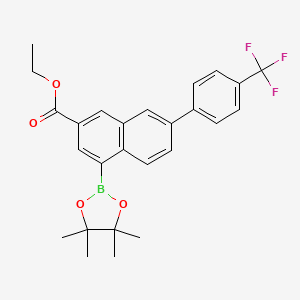


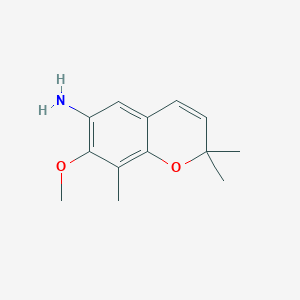
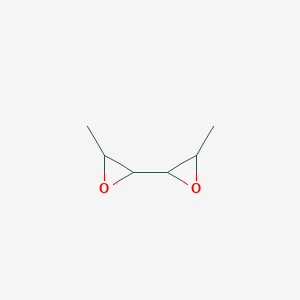
![2-[4-[4-(1-Benzothiophen-4-yl)piperazin-1-yl]butyl]isoindole-1,3-dione](/img/structure/B13990395.png)
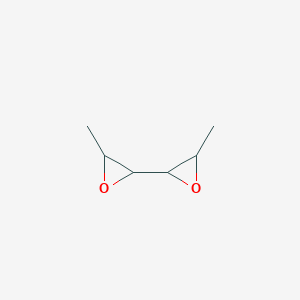
![N-[4-(4-aminophenyl)-1-bromoisoquinolin-3-yl]acetamide](/img/structure/B13990425.png)
